5-Oxononanoic acid

概要

説明

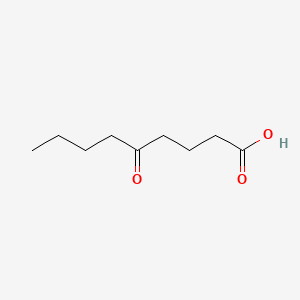

5-Oxononanoic acid is an organic compound with the molecular formula C9H16O3. It is a keto acid, specifically a nine-carbon chain with a ketone group at the fifth carbon and a carboxylic acid group at the terminal carbon. This compound is of interest due to its role as an intermediate in various chemical reactions and its applications in different fields.

準備方法

Synthetic Routes and Reaction Conditions

5-Oxononanoic acid can be synthesized through the ozonolysis of oleic acid. The process involves the reaction of oleic acid with ozone, leading to the formation of a primary ozonide, which subsequently decomposes into Criegee intermediates and aldehydes. The Criegee intermediates further react to form this compound and other products .

Industrial Production Methods

In industrial settings, the oxidative cleavage of fatty acids and their derivatives is a common method to produce this compound. This process often employs ozone or hydrogen peroxide as oxidizing agents. The reaction conditions typically involve controlled temperatures and the presence of catalysts to enhance the reaction rate and yield .

化学反応の分析

Types of Reactions

5-Oxononanoic acid undergoes various chemical reactions, including:

Reduction: The ketone group can be reduced to form the corresponding alcohol.

Substitution: The carboxylic acid group can participate in esterification reactions to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Esterification reactions often involve alcohols and acid catalysts like sulfuric acid.

Major Products

Azelaic acid: Formed through oxidation.

Alcohols: Formed through reduction.

Esters: Formed through esterification.

科学的研究の応用

Role in Lipid Peroxidation and Eicosanoid Production

5-Oxononanoic acid is a product of lipid peroxidation and has been shown to stimulate the activity of phospholipase A (PLA), a key enzyme in the arachidonate cascade. This stimulation leads to increased production of eicosanoids, which are signaling molecules involved in various physiological processes such as inflammation and platelet aggregation.

- Case Study : A study demonstrated that the addition of 9-oxononanoic acid (a related compound) to human blood increased PLA activity and thromboxane B production in a dose-dependent manner, indicating potential implications for thrombus formation and cardiovascular diseases .

Anticancer Potential

Recent research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to this compound have shown selective lethality towards non-small cell lung cancer cells.

- Case Study : An analogue of this compound demonstrated a significant growth inhibition of approximately 75% against the HOP-62 lung cancer cell line, highlighting its potential as an anticancer agent .

Tracer for Organic Matter

This compound can serve as a unique tracer for organic matter transported from the atmosphere to marine environments. Its presence in sediment traps indicates its role in understanding biogeochemical cycles.

- Data Table: Concentration of this compound in Sediments

| Sample Location | Concentration (µg/g) | Detection Method |

|---|---|---|

| Deep Sea Sediment | 12.4 | Gas Chromatography |

| Coastal Waters | 8.7 | Mass Spectrometry |

Impact on Air Quality

Compounds like this compound contribute to the composition of particulate matter (PM) in the atmosphere, which can influence air quality and human health.

作用機序

The mechanism of action of 5-Oxononanoic acid involves its participation in oxidative and reductive reactions. The ketone group at the fifth carbon is highly reactive and can undergo various transformations. In biological systems, it can induce lipid peroxidation, leading to the formation of reactive oxygen species and subsequent cellular damage . The molecular targets include cellular lipids and enzymes involved in oxidative stress pathways.

類似化合物との比較

Similar Compounds

Azelaic acid (1,9-nonadioic acid): Formed through the oxidation of 5-Oxononanoic acid.

Nonanoic acid: A shorter-chain fatty acid with similar chemical properties.

Pelargonic acid (nonanoic acid): Another oxidation product of related fatty acids.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its role as an intermediate in the synthesis of valuable industrial compounds and its applications in various fields highlight its importance.

生物活性

5-Oxononanoic acid (5-ONA), a significant product of lipid peroxidation, has garnered attention for its biological activities, particularly in relation to inflammatory processes and potential therapeutic applications. This article synthesizes current research findings on the biological activity of 5-ONA, focusing on its mechanisms of action, effects on cellular processes, and implications for health.

This compound is derived from the oxidation of nonanoic acid and is one of the aldehyde products formed during lipid peroxidation. It is characterized by a carbon chain with a ketone functional group at the fifth carbon position. This compound is often studied in the context of oxidative stress, where it plays a role in various biological pathways.

1. Induction of Phospholipase A2 Activity

Research indicates that 5-ONA significantly stimulates the activity of phospholipase A2 (PLA2), an enzyme crucial for initiating the arachidonic acid cascade, leading to the production of eicosanoids. In a study involving human blood exposed to atmospheric oxygen, the accumulation of 5-ONA correlated with increased PLA2 activity and thromboxane B2 (TxB2) production, a potent mediator of platelet aggregation. The addition of synthesized 5-ONA to fresh blood resulted in a dose-dependent increase in both PLA2 activity and TxB2 levels, suggesting that 5-ONA acts as a primary inducer in these pathways .

2. Impact on Lipid Peroxidation

The presence of 5-ONA has been linked to enhanced lipid peroxidation processes. In experimental models, oral administration of 9-oxononanoic acid led to elevated levels of lipid peroxides in rat liver tissues. This effect was significantly inhibited by cyclooxygenase inhibitors, indicating that 5-ONA may contribute to oxidative damage and inflammatory responses through lipid peroxidation mechanisms .

Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds related to 5-ONA. For instance, certain analogs have shown selective cytotoxicity against various cancer cell lines, including non-small cell lung cancer and melanoma. These compounds demonstrated significant growth inhibition rates, suggesting that derivatives of 5-ONA could be developed as therapeutic agents against specific types of cancer .

Cellular Toxicity and Mechanisms

The cytotoxic effects observed with compounds related to 5-ONA appear to be mediated through reactive oxygen species (ROS) generation. For example, one study reported that exposure to these compounds led to increased intracellular ROS levels, which are known to induce cellular damage and death through oxidative stress pathways . The rapid onset of cell death observed in vitro suggests that these compounds may bypass traditional apoptotic pathways, leading instead to necrotic or other forms of cell death.

Summary Table: Biological Activities of this compound

特性

IUPAC Name |

5-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-5-8(10)6-4-7-9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLZRTYKQAFXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957698 | |

| Record name | 5-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3637-15-8 | |

| Record name | 5-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。